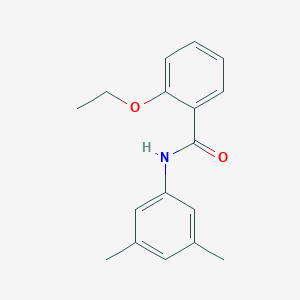

N-(3,5-dimethylphenyl)-2-ethoxybenzamide

Beschreibung

N-(3,5-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2-ethoxy group on the benzene ring and a 3,5-dimethylphenyl moiety attached via an amide linkage. This compound has garnered attention in agrochemical research due to its role as a photosynthesis-inhibiting agent. Studies demonstrate its ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value of ~10 µM, positioning it among the most potent derivatives in its class .

Key structural features contributing to its activity include:

- Lipophilicity: Enhanced by the 3,5-dimethylphenyl group, facilitating membrane penetration in chloroplasts.

- Electron-withdrawing/donating effects: The ethoxy group at the 2-position and methyl substituents on the anilide ring modulate electronic properties, influencing binding affinity to photosystem II (PSII) .

Physicochemical properties such as molecular weight (298.34 g/mol, as per ) and stability under varying conditions (e.g., sensitivity to alkaline environments, inferred from ) further define its applicability in herbicide formulations.

Eigenschaften

Molekularformel |

C17H19NO2 |

|---|---|

Molekulargewicht |

269.34 g/mol |

IUPAC-Name |

N-(3,5-dimethylphenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)17(19)18-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

QKXZPGNXWACPAC-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |

Kanonische SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A comparative analysis of N-(3,5-dimethylphenyl)-2-ethoxybenzamide with structurally related benzamide derivatives reveals critical structure-activity relationships (SARs) and functional distinctions.

Table 1: Key Structural and Functional Comparisons

Critical Insights from Comparisons

Substituent Position and Electronic Effects: 3,5-Dimethyl vs. Ortho-Substituents (e.g., 2,5-dimethylphenyl): Steric hindrance at the 2-position limits interaction with PSII binding sites, as seen in N-(2,5-dimethylphenyl) derivatives, despite comparable IC50 values .

Lipophilicity and Membrane Permeation :

- The 3,5-dimethylphenyl group in the target compound confers higher lipophilicity than dichlorophenyl analogs (e.g., ), improving chloroplast membrane penetration .

Solid-State Geometry and Stability: Crystallographic studies () show that electron-withdrawing substituents (e.g., Cl, NO2) on the anilide ring stabilize molecular packing, which may influence shelf-life and environmental persistence. In contrast, methyl groups prioritize bioactivity over stability .

Functional Group Synergy :

- The ethoxy group in This compound synergizes with methyl substituents to balance electron donation/withdrawal, optimizing PSII binding. This contrasts with derivatives like N-(3,5-dimethoxyphenyl)benzamide (), where methoxy groups increase polarity but reduce herbicidal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.